molecular formula C6H7N3O2<br>C6H3(NH2)2NO2<br>C6H7N3O2 B147321 2-Nitro-P-phenylenediamine CAS No. 5307-14-2

2-Nitro-P-phenylenediamine

Cat. No. B147321
Key on ui cas rn: 5307-14-2
M. Wt: 153.14 g/mol
InChI Key: HVHNMNGARPCGGD-UHFFFAOYSA-N
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Patent
US09193717B2

Procedure details

Methanesulfonyl chloride (11.5 g, 0.1 mmol) was added gradually over 3 min to a solution of 2-nitrobenzene-1,4-diamine (15.3 g) in pyridine (70 ml). The temperature of the mixture rose to ca. 70° C. The solution was set aside for 10 min, and then refluxed for 15 min. The pyridine was evaporated under reduced pressure, and the residue was recrystallized from ethanol (with charcoal) to give the product as white solid.
Quantity
11.5 g
Type
reactant
Reaction Step One
Quantity
15.3 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][S:2](Cl)(=[O:4])=[O:3].[N+:6]([C:9]1[CH:14]=[C:13]([NH2:15])[CH:12]=[CH:11][C:10]=1[NH2:16])([O-:8])=[O:7]>N1C=CC=CC=1>[NH2:16][C:10]1[CH:11]=[CH:12][C:13]([NH:15][S:2]([CH3:1])(=[O:4])=[O:3])=[CH:14][C:9]=1[N+:6]([O-:8])=[O:7]

Inputs

Step One
Name
Quantity
11.5 g
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
15.3 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC(=C1)N)N
Name
Quantity
70 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
rose to ca. 70° C
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 15 min
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The pyridine was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from ethanol (with charcoal)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
NC1=C(C=C(C=C1)NS(=O)(=O)C)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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